2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine
Description
Properties
IUPAC Name |
2-[(4-nitro-1H-pyrazol-5-yl)sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c6-1-2-12-5-4(9(10)11)3-7-8-5/h3H,1-2,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINZSZOQJTVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine typically involves the reaction of 4-nitro-1H-pyrazole with a suitable thiol reagent under controlled conditions. One common method involves the nucleophilic substitution of a halogenated ethanamine derivative with 4-nitro-1H-pyrazole in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The thioethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is a heterocyclic compound with a pyrazole ring, a nitro group, and a thioethanamine side chain. Its molecular formula is C5H8N4O2S. The compound exhibits chemical reactivity and biological activity due to its unique structure, making it useful in various applications.
Scientific Research Applications
This compound serves as a building block in synthesizing more complex compounds. Common reagents, such as hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and sodium hydroxide, facilitate oxidation, reduction, and substitution reactions.
Antimicrobial Agent
Research indicates that this compound exhibits significant biological activity and has been investigated as a potential antimicrobial agent. The mechanism of action involves the interaction of the nitro group with cellular components after bioreduction, leading to reactive intermediates that can affect various biological pathways. The thioethanamine moiety may enhance binding interactions with proteins and enzymes, influencing their activity.
Schiff bases derived from 5-aminopyrazoles have demonstrated antimicrobial activity against multidrug-resistant bacteria . Several compounds were more active than ciprofloxacin against Gram-positive Staphylococcus epidermidis, while another compound had the same activity as the reference against Enterococcus faecalis . Additionally, some compounds were also active against Gram-negative Acinetobacter baumanni, showing the same MIC values as ciprofloxacin .
Anticancer Agent
This compound has been investigated for its potential as an anticancer agent. Studies reveal its ability to bind with various molecular targets. The nitro group can undergo bioreduction, forming reactive species that interact with cellular components. The thioethanamine side chain enhances its binding capacity with proteins, potentially modulating their functions.
Structural Similarities
Several compounds share structural similarities with this compound:
- 4-Nitro-1H-pyrazole Lacks the thioethanamine side chain but shares the pyrazole core.
- 2-(4-Nitro-1H-pyrazol-1-yl)ethanamine Similar structure but differs in substitution pattern.
- Pyrazolopyrazine derivatives Contains a fused pyrazole ring but differs in nitrogen content.
Mechanism of Action
The mechanism of action of 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioethanamine side chain can also participate in binding interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycle Variations
Imidazole-Based Analogues
- 2-[[(4-Methyl-1H-imidazol-5-yl)methyl]thio]ethanamine (CAS 38585-67-0):
Triazole-Based Analogues
Pyrazole-Based Analogues
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8):
- Substituted with a trifluoromethyl (-CF₃) group at position 4 and a methyl group at N1.
- Molecular weight: 179.14 g/mol (C₆H₈F₃N₃) .
- The -CF₃ group provides strong electron-withdrawing effects, similar to -NO₂, but with distinct steric and lipophilic properties.
[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]methanamine :
Substituent-Driven Comparisons
Pharmacological and Physicochemical Insights
Biological Activity
2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a pyrazole ring with a nitro group and a thioethanamine side chain, contributes to its chemical reactivity and potential therapeutic applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, and it has a molecular weight of 188.21 g/mol. The compound's structure includes both sulfur and nitrogen functionalities, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism involves the formation of reactive intermediates upon bioreduction of the nitro group, which can disrupt cellular integrity and function. Studies have shown its effectiveness against various bacterial strains, with mechanisms including membrane disruption leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. It demonstrates cytotoxicity against several cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The interaction of the nitro group with cellular components is believed to contribute to its anticancer effects by inducing apoptosis in malignant cells.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group undergoes bioreduction to form reactive species that interact with DNA and proteins, leading to cellular damage.
- Binding Interactions : The thioethanamine moiety enhances binding interactions with enzymes and proteins, potentially modulating their activity and influencing various biological pathways.
- Cell Membrane Disruption : The compound's ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Nitro-1H-pyrazole | Lacks the thioethanamine side chain but shares the pyrazole core. |
| 2-(4-Nitro-1H-pyrazol-1-yl)ethanamine | Similar structure but differs in substitution pattern. |
| Pyrazolopyrazine derivatives | Contains a fused pyrazole ring but differs in nitrogen content. |
The presence of both a nitro group and a thioethanamine side chain in this compound imparts distinct biological activities compared to similar compounds, making it particularly versatile for various applications in research and industry.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxic Effects on Cancer Cells : In vitro studies revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioether formation between a pyrazole-thiol intermediate and 2-bromoethanamine can be achieved under reflux in ethanol or DMF, with bases like triethylamine to deprotonate the thiol group. Reaction duration (2–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine-to-thiol) significantly impact yield. Similar protocols for pyrazole-thioether derivatives emphasize purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
| Example Reaction Conditions | Key Parameters |
|---|---|
| Solvent: Ethanol/DMF | Temperature: 70°C |
| Base: Triethylamine | Time: 4 hours |
| Purification: Column chromatography (EtOAc/hexane) | Yield: 60–75% |
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies thioether linkages (δ ~2.8–3.2 ppm for SCH₂; δ ~55–60 ppm for C-S). The nitro group is confirmed via IR (asymmetric stretch ~1520 cm⁻¹) and UV-Vis (λmax ~270 nm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths (C-S: ~1.81 Å) and angles. SHELX programs are robust for small-molecule refinement, particularly for resolving disorder in nitro or pyrazole rings .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 243.05 for C₆H₉N₄O₂S) .
Q. What is the reactivity of the thioether and nitro groups in further derivatization?
- Methodological Answer :
- Thioether : Susceptible to oxidation (H₂O₂/acetic acid → sulfoxide) or alkylation (alkyl halides, K₂CO₃).
- Nitro Group : Reduction (Sn/HCl or catalytic hydrogenation) yields amine intermediates for coupling (e.g., amide formation with activated carboxylic acids).
- Example : In pyrazole-thioether analogs, nitro reduction followed by diazotization enables heterocyclic ring functionalization (e.g., thiadiazole formation) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the thioether linkage during synthesis?
- Methodological Answer : The reaction proceeds via an SN2 mechanism, where the ethanamine nucleophile attacks the electrophilic sulfur atom in the pyrazole-thiol. Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding between the amine and solvent (e.g., ethanol). Steric hindrance from the nitro group may slow kinetics, necessitating elevated temperatures .
Q. How can computational modeling elucidate the electronic effects of the nitro group on biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution, showing the nitro group’s electron-withdrawing effect stabilizes the pyrazole ring. Molecular docking (AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2), where nitro orientation influences hydrogen bonding with Arg120/His90 residues. Comparative studies with non-nitro analogs validate these effects .
Q. What challenges arise in crystallographic refinement of this compound using SHELXL?
- Methodological Answer :
- Disorder : Nitro/pyrazole rings may exhibit positional disorder; SHELXL’s PART instruction partitions occupancy.
- Twinned Data : For high-symmetry crystals, TWIN/BASF commands refine twin fractions.
- Hydrogen Bonding : SHELXL’s AFIX constraints model H-atoms in thioether and amine groups. Recent SHELXL updates improve handling of high-resolution data (R1 < 5%) but require manual validation of thermal parameters .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, IC₅₀ protocols). Standardization strategies include:
- Dose-Response Curves : Use ≥3 independent replicates with positive controls (e.g., doxorubicin for cytotoxicity).
- Molecular Dynamics (MD) : Simulate compound-membrane interactions to explain bioavailability differences.
- Meta-Analysis : Cross-reference IC₅₀ values from analogs (e.g., thiadiazole derivatives) to identify structure-activity trends .
Q. What strategies enable regioselective functionalization of the pyrazole ring?
- Methodological Answer :
- Directed Metalation : LDA/TMEDA at C-3 positions the nitro group at C-4, directing electrophiles to C-5.
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) functionalize C-5 with aryl boronic acids.
- Protection/Deprotection : Boc-protection of the amine allows selective thioether modification without nitro interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
